1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the ethanone moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives act as inhibitors of specific enzymes or receptors, modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzothiophene derivatives, such as:
1-(1-Benzothiophen-3-yl)methanethiol: This compound has a thiol group instead of a trifluoromethyl group, leading to different reactivity and applications.
1-Benzothiophen-3-yl(phenyl)methanone:
The uniqueness of 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H5F3OS |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
AIZAVVIWLNCROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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